molecular formula C21H13F6N3O2 B3437735 N,N'-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide

N,N'-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide

Cat. No.: B3437735
M. Wt: 453.3 g/mol
InChI Key: FZFSPSRKGWWPHD-UHFFFAOYSA-N
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Description

N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine-2,6-dicarboxamide core with two trifluoromethylphenyl groups attached, making it a valuable ligand in coordination chemistry and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2-(trifluoromethyl)aniline. One common method involves the use of pyridine-2,6-dicarbonyl dichloride and 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine-2,6-dicarboxamide core provides multiple coordination sites, allowing the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide is unique due to its specific combination of a pyridine-2,6-dicarboxamide core and trifluoromethylphenyl groups. This structure provides a balance of electronic properties and steric effects, making it particularly effective in forming stable metal complexes and facilitating various chemical reactions .

Properties

IUPAC Name

2-N,6-N-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F6N3O2/c22-20(23,24)12-6-1-3-8-14(12)29-18(31)16-10-5-11-17(28-16)19(32)30-15-9-4-2-7-13(15)21(25,26)27/h1-11H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFSPSRKGWWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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